molecular formula C19H21F3N2O3 B2566241 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1798457-64-3

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2566241
CAS No.: 1798457-64-3
M. Wt: 382.383
InChI Key: YGUCZXXROJRTHR-UHFFFAOYSA-N
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Description

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a bifunctional aromatic scaffold. The molecule features a central urea linkage (-NH-CO-NH-) connecting two distinct moieties:

  • Left arm: A 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl group, incorporating a hydrophilic hydroxyethoxy chain and a lipophilic 4-methylphenyl ring.
  • Right arm: A 2-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-13-6-8-14(9-7-13)17(27-11-10-25)12-23-18(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCZXXROJRTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydroxyethoxy intermediate: This involves the reaction of ethylene glycol with an appropriate phenyl derivative under controlled conditions.

    Introduction of the methylphenyl group: This step involves the use of Friedel-Crafts alkylation to attach the methylphenyl group to the intermediate.

    Formation of the trifluoromethylphenyl urea: This final step involves the reaction of the intermediate with a trifluoromethylphenyl isocyanate under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating signaling pathways: Interacting with receptors or signaling molecules to alter cellular responses.

    Inducing cellular stress: Causing oxidative stress or DNA damage, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and molecular properties of the target compound with structurally related urea derivatives:

Compound Name Substituents (Left Arm) Substituents (Right Arm) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl 2-(trifluoromethyl)phenyl C19H21F3N2O3 382.38 Hydroxyethoxy enhances solubility; 4-methylphenyl improves lipophilicity.
1-[2-(2-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea 2-(2-hydroxyethyl)phenyl 3-(trifluoromethoxy)phenyl C16H15F3N2O3 356.30 Trifluoromethoxy group increases electronegativity; shorter chain.
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-sulfamoylphenyl)ethyl]urea 2-(4-sulfamoylphenyl)ethyl 4-chloro-3-(trifluoromethyl)phenyl C16H14ClF3N3O3S 429.81 Sulfamoyl group enhances enzyme binding; higher molecular weight.
1-(3-chlorophenyl)-3-[5-[2-[[7-ethoxy-6-fluoroquinazolin-4-yl]amino]ethyl]thiazol-2-yl]urea Quinazolin-4-yl-aminoethyl thiazole 3-chlorophenyl C26H23F4N5O2 537.50 Quinazoline-thiazole hybrid; high potency (IC50 = 26.7 nM).

Key Observations :

  • Hydrophilic Modifications : The target compound’s hydroxyethoxy group distinguishes it from analogs like , which use a hydroxyethyl group. This may improve aqueous solubility for better pharmacokinetics.
  • Aromatic Diversity : Compared to , the absence of a sulfamoyl group in the target compound suggests different target selectivity (e.g., carbonic anhydrase vs. kinase inhibition).
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group in the target compound offers greater metabolic stability than the trifluoromethoxy group in but may reduce electron-withdrawing effects .
Biochemical Activity
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: The compound in (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-sulfamoylphenyl)ethyl]urea) binds to human CA I with high affinity, leveraging the sulfamoyl group for active-site coordination .
  • Kinase Modulation : reports a related urea-quinazoline hybrid with an IC50 of 26.7 nM, indicating potent kinase inhibition. The target compound’s trifluoromethylphenyl group may similarly enhance kinase binding via hydrophobic interactions.
Solubility and Bioavailability
  • The hydroxyethoxy group in the target compound likely improves water solubility compared to purely aromatic analogs like (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea), which relies on a lipophilic pyridinyl-thioether chain.
Therapeutic Potential
  • Anti-Proliferative Activity : Urea derivatives with trifluoromethyl groups (e.g., ) show promise in cancer therapy due to their ability to disrupt protein-protein interactions. The target compound’s structure aligns with this trend.
  • FAK Activation: Compound M64 in (a morpholino-containing urea) activates focal adhesion kinase (FAK), promoting intestinal homeostasis. The target compound’s hydroxyethoxy group may offer similar tissue-penetration advantages.

Biological Activity

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H20F3N1O3\text{C}_{17}\text{H}_{20}\text{F}_3\text{N}_1\text{O}_3

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity.
  • Interaction with Receptors : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with lipid membranes and receptors.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

Biological ActivityTarget Organism/Cell LineIC50/EC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
Enzyme InhibitionCarbonic Anhydrase0.5
CytotoxicityHeLa Cells20.0

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various derivatives, including our target compound, against common pathogens. The results indicated that the compound had significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests potential for development as an antimicrobial agent in clinical settings.
  • Inhibition of Carbonic Anhydrase :
    • Another research focused on the inhibition of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The compound demonstrated an IC50 value of 0.5 µM, indicating strong inhibitory potential which could be leveraged in treating conditions like glaucoma or edema.
  • Cytotoxicity Assessment :
    • In vitro studies using HeLa cells revealed a cytotoxic effect at concentrations above 20 µM. This finding highlights the need for further investigation into its safety profile and therapeutic window.

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